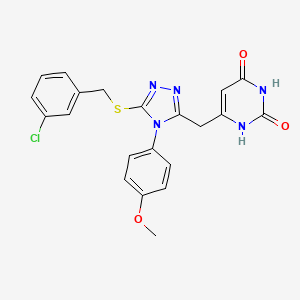
N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves complex organic reactions. For instance, the reaction of 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one with pyridine and 4-methylpyridine leads to corresponding pyridinium salts. Further condensation with 4-dimethylaminobenzaldehyde yields new biscyanine dyes, illustrating a typical pathway for synthesizing complex quinoline derivatives (Yelenich et al., 2016).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the spatial arrangement of atoms within these compounds. For example, the crystal structure determination of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide reveals intermolecular hydrogen bonds of the type N-H…O, which are critical in understanding the compound's molecular interactions (Hirano et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. For instance, Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates present a synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the compounds' versatility in forming various chemical structures (Lu & Shi, 2007).
科学的研究の応用
Synthesis and Spectral Analysis
The synthesis and characterization of related compounds involve complex chemical reactions that yield products with potential applications in dye synthesis and material science. For instance, the synthesis of biscyanine dyes from related quinoline derivatives highlights a method for creating compounds with specific electronic and absorption spectra properties, which can be crucial in the development of new materials for electronic and photonic applications (Yelenich et al., 2016).
Catalytic Reactions
Lewis acid catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates lead to the synthesis of pyrrolidine and tetrahydroquinoline derivatives. This methodology demonstrates the potential of utilizing similar structures in catalytic processes to yield pharmacologically relevant compounds (Lu & Shi, 2007).
Anticancer Applications
Compounds with similar structural features have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. The modification of substituents in related structures could influence their biological activity, offering a pathway for the development of new anticancer agents (Ruchelman et al., 2004).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-8-10-22(15-19(18)2)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-9-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHRISWRRBOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

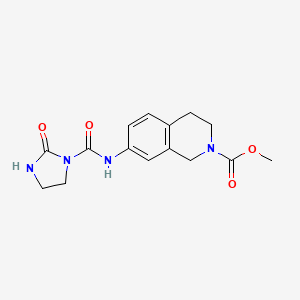
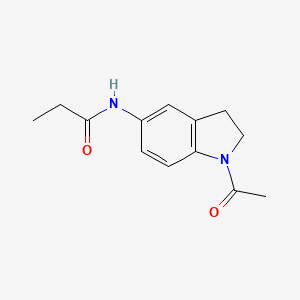
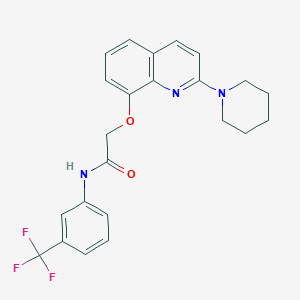
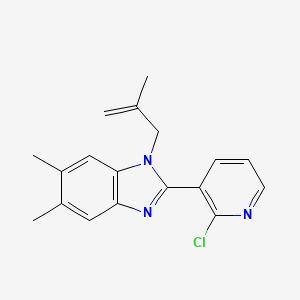
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)
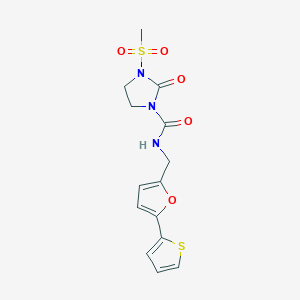
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)
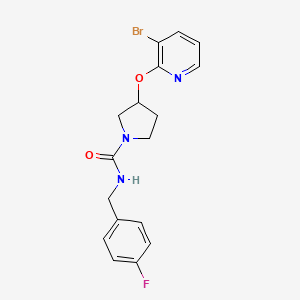
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
